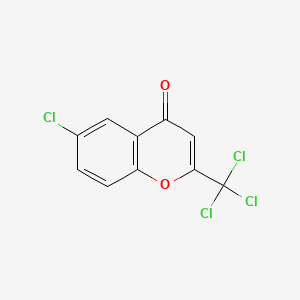
Ursodeoxycholic acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ursodeoxycholic acid-d4 is a deuterated form of ursodeoxycholic acid, a secondary bile acid. Ursodeoxycholic acid is naturally produced in the liver and is involved in the metabolism of cholesterol. The deuterated form, this compound, is used as an internal standard in various analytical methods, particularly in mass spectrometry, due to its stability and distinguishable mass difference from the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid-d4 can be synthesized through the deuteration of ursodeoxycholic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific conditions. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis. The process starts with the extraction of ursodeoxycholic acid from natural sources, followed by its deuteration. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ursodeoxycholic acid-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxo derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form esters or ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydro derivatives.
Substitution: Ester and ether derivatives
Scientific Research Applications
Ursodeoxycholic acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acids and related compounds.
Biology: Helps in studying the metabolism and transport of bile acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ursodeoxycholic acid.
Industry: Employed in the development of new formulations and drug delivery systems to enhance the bioavailability of ursodeoxycholic acid
Mechanism of Action
Ursodeoxycholic acid-d4, like its non-deuterated counterpart, exerts its effects by interacting with bile acid receptors and transporters. It reduces the cholesterol content in bile by inhibiting the absorption of cholesterol in the intestine and promoting its excretion. This helps in dissolving cholesterol-rich gallstones and improving liver function in cholestatic liver diseases. The molecular targets include bile salt export pump (BSEP) and sodium/taurocholate cotransporting polypeptide (NTCP) .
Comparison with Similar Compounds
Chenodeoxycholic acid: Another bile acid with similar properties but different hydroxylation pattern.
Lithocholic acid: A secondary bile acid with a different metabolic pathway.
Cholic acid: A primary bile acid with a different hydroxylation pattern.
Uniqueness: Ursodeoxycholic acid-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. Its stability and distinguishable mass difference from non-deuterated compounds enhance the accuracy and precision of quantitative analyses .
Properties
Molecular Formula |
C24H40O4 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18?,19?,20+,22+,23+,24-/m1/s1/i8D2,12D2 |
InChI Key |
RUDATBOHQWOJDD-UQDNBFFBSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](C[C@@H]([C@@H]3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1-[2-pyridin-2-yl-6-[(2,3,4-trifluorophenoxy)methyl]pyrimidin-4-yl]azetidine-3-carbonitrile](/img/structure/B10775834.png)


![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(5-methoxy-4,6-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B10775848.png)
![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)


![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775873.png)

![2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10775885.png)
![9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B10775893.png)

![(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775925.png)
